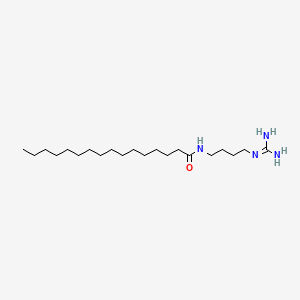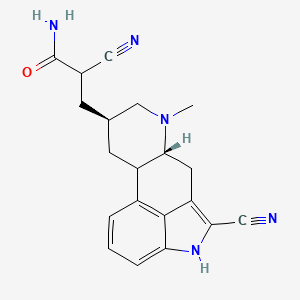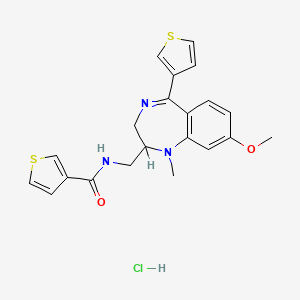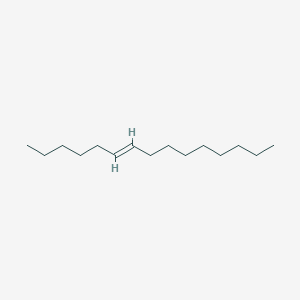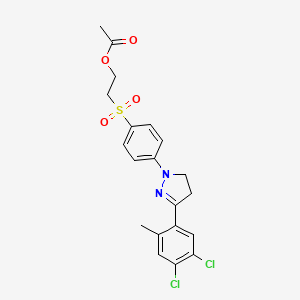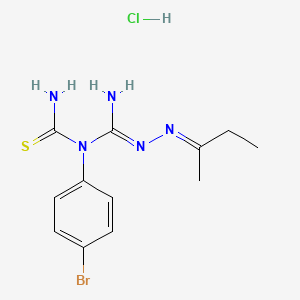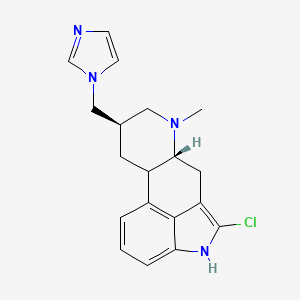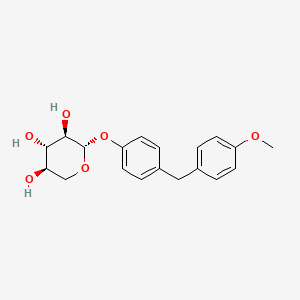
Bromide ion Br-77
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The bromide ion, denoted as Br⁻, is the negatively charged form of the element bromine, which belongs to the halogens group on the periodic table. Bromine has an atomic number of 35 and is a volatile red-brown liquid at room temperature. The bromide ion is commonly found in various compounds and has numerous applications in different fields, including medicine, industry, and scientific research. The isotope Br-77 is particularly notable for its use in medical applications due to its radioactive properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromide ions can be prepared through various synthetic routes. One common method involves the dissociation of bromide salts in water. For example, sodium bromide (NaBr) dissociates in water to form sodium ions (Na⁺) and bromide ions (Br⁻): [ \text{NaBr} \rightarrow \text{Na}^+ + \text{Br}^- ]
Industrial Production Methods: Industrial production of bromide ions often involves the extraction of bromine from seawater or brine wells. The bromine is then converted to bromide ions through chemical reactions. One method includes the reaction of bromine with sodium hydroxide (NaOH) to form sodium bromide (NaBr) and sodium hypobromite (NaOBr): [ \text{Br}_2 + 2\text{NaOH} \rightarrow \text{NaBr} + \text{NaOBr} + \text{H}_2\text{O} ]
Analyse Chemischer Reaktionen
Types of Reactions: Bromide ions undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Bromide ions can be oxidized to bromine (Br₂) using oxidizing agents such as chlorine (Cl₂) or nitric acid (HNO₃): [ 2\text{Br}^- + \text{Cl}_2 \rightarrow 2\text{Cl}^- + \text{Br}_2 ]
Reduction: Bromine can be reduced back to bromide ions using reducing agents like sulfur dioxide (SO₂): [ \text{Br}_2 + \text{SO}_2 + 2\text{H}_2\text{O} \rightarrow 2\text{HBr} + \text{H}_2\text{SO}_4 ]
Substitution: Bromide ions can participate in nucleophilic substitution reactions, where they replace other halide ions in compounds.
Major Products: The major products formed from these reactions include bromine (Br₂), hydrogen bromide (HBr), and various brominated organic compounds.
Wissenschaftliche Forschungsanwendungen
Bromide ions, particularly the isotope Br-77, have significant applications in scientific research:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in biological studies to investigate the behavior of bromine in living organisms.
Wirkmechanismus
The mechanism by which bromide ions exert their effects depends on the specific application. In radiopharmaceuticals, Br-77 emits radiation that can be detected by imaging equipment, allowing for the visualization of biological processes. The bromide ion can also interact with enzymes and proteins, affecting their function and activity. The molecular targets and pathways involved vary depending on the specific use of the bromide ion.
Vergleich Mit ähnlichen Verbindungen
Bromide ions are similar to other halide ions such as chloride (Cl⁻), fluoride (F⁻), and iodide (I⁻). bromide ions have unique properties that make them suitable for specific applications:
Chloride (Cl⁻): Commonly found in table salt (NaCl) and has widespread use in various industries.
Fluoride (F⁻): Known for its role in dental health and is added to drinking water to prevent tooth decay.
Iodide (I⁻): Essential for thyroid function and is used in iodized salt and medical imaging.
Bromide ions are unique due to their intermediate reactivity and their ability to form stable compounds with various elements, making them versatile in different applications .
Eigenschaften
CAS-Nummer |
69892-93-9 |
|---|---|
Molekularformel |
Br- |
Molekulargewicht |
76.92138 g/mol |
IUPAC-Name |
bromine-77(1-) |
InChI |
InChI=1S/BrH/h1H/p-1/i1-3 |
InChI-Schlüssel |
CPELXLSAUQHCOX-OIOBTWANSA-M |
Isomerische SMILES |
[77Br-] |
Kanonische SMILES |
[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




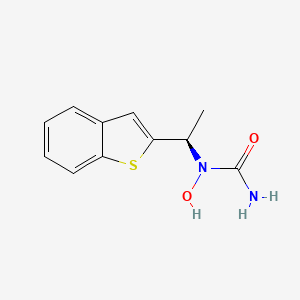
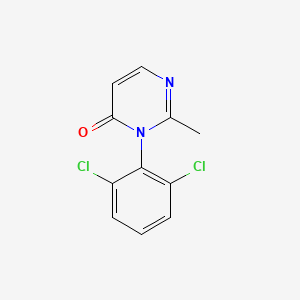
![N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide](/img/structure/B15183710.png)
